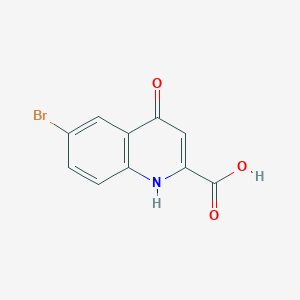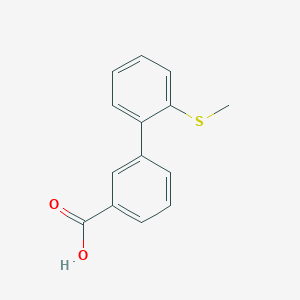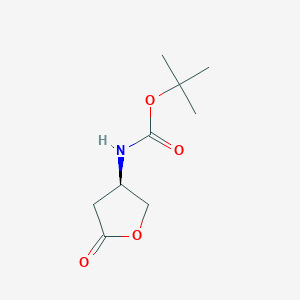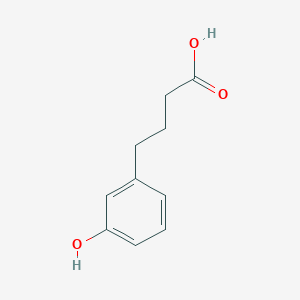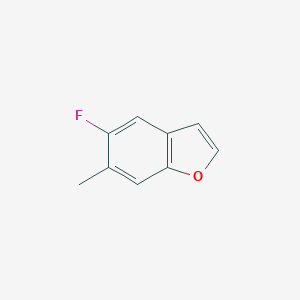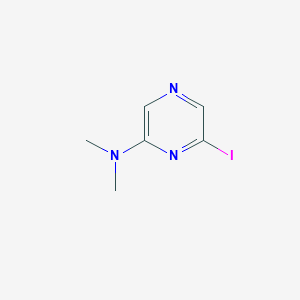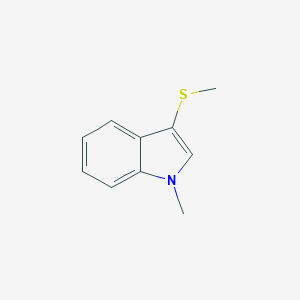
1-methyl-3-(methylthio)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(methylthio)-1H-indole, also known as 1-MMI, is a synthetic indole derivative that has been widely studied for its potential applications in scientific research. This chemical compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
1-methyl-3-(methylthio)-1H-indole has been used in a variety of scientific research applications, including studies of the central nervous system, cancer, and inflammation. One of the most promising areas of research for this compound is in the field of neuroscience, where it has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-methyl-3-(methylthio)-1H-indole has been studied for its ability to inhibit the growth of cancer cells and to reduce inflammation in the body.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(methylthio)-1H-indole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Specifically, this compound has been shown to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. Additionally, 1-methyl-3-(methylthio)-1H-indole has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory molecules.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-methyl-3-(methylthio)-1H-indole has a variety of biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, 1-methyl-3-(methylthio)-1H-indole has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. These effects suggest that this compound may have potential as a treatment for a variety of neurological and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-3-(methylthio)-1H-indole in lab experiments is its ability to selectively target specific signaling pathways in the body. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, there are also limitations to using 1-methyl-3-(methylthio)-1H-indole in lab experiments. For example, this compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are many potential future directions for research on 1-methyl-3-(methylthio)-1H-indole. One area of interest is in the development of new therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may have potential as a treatment for other neurological disorders such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of 1-methyl-3-(methylthio)-1H-indole and to identify other potential applications for this compound in scientific research.
Métodos De Síntesis
The synthesis method of 1-methyl-3-(methylthio)-1H-indole involves the reaction of indole-3-acetaldehyde with methylthiolate in the presence of a base catalyst. This process is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The resulting product is a yellow crystalline solid, which can be purified through recrystallization or chromatography.
Propiedades
Número CAS |
116442-14-9 |
|---|---|
Nombre del producto |
1-methyl-3-(methylthio)-1H-indole |
Fórmula molecular |
C10H11NS |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
1-methyl-3-methylsulfanylindole |
InChI |
InChI=1S/C10H11NS/c1-11-7-10(12-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
Clave InChI |
LRPYKXTWLJNQFQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)SC |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)SC |
Sinónimos |
1-METHYL-3-(METHYLTHIO)-1H-INDOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



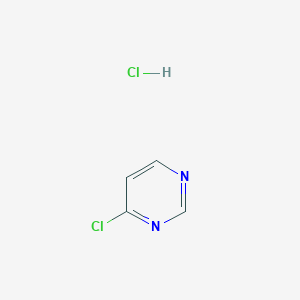
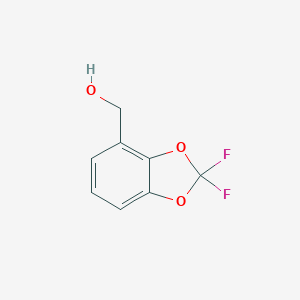
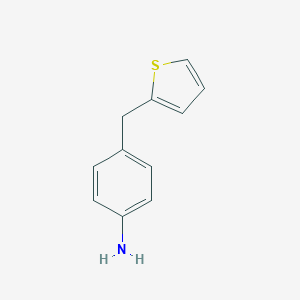
![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)
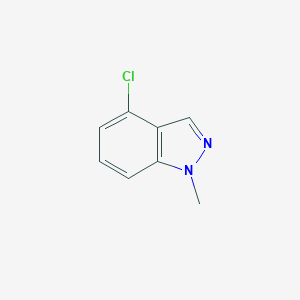
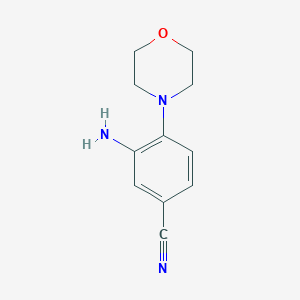
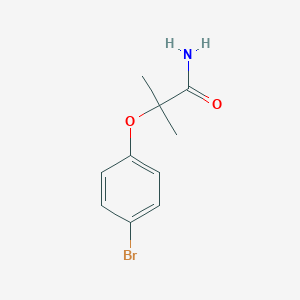
![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
